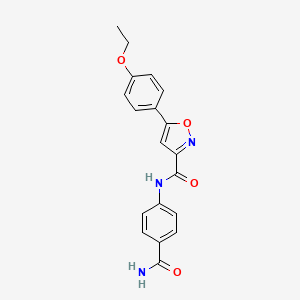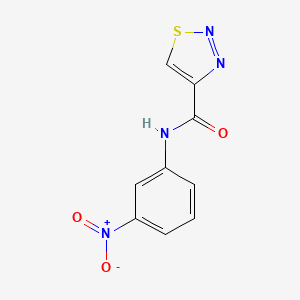![molecular formula C18H14N2O4 B11363767 Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate](/img/structure/B11363767.png)
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate typically involves the cyclization of intermediates. One common method involves the reaction of 5-phenylisoxazole-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Methyl-3-phenylisoxazol-4-yl)methanol
- N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide
Uniqueness
Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is unique due to its specific structure, which combines the isoxazole ring with a benzoate moiety.
Propriétés
Formule moléculaire |
C18H14N2O4 |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
methyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H14N2O4/c1-23-18(22)13-7-9-14(10-8-13)19-17(21)15-11-16(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21) |
Clé InChI |
LTZLCCDCSGYDKK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11363685.png)
![Methyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11363710.png)

![N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11363716.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11363721.png)
![N-(2-ethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11363727.png)
![N-(4-ethylphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363728.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11363729.png)
![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11363737.png)

![5-chloro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11363747.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B11363750.png)
![N-(4-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11363751.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11363754.png)
